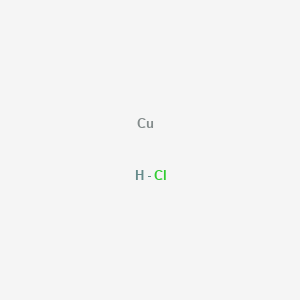
Salzsaure Kupfer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salzsaure Kupfer, also known as copper(II) chloride, is an inorganic compound with the chemical formula CuCl₂. It is a yellowish-brown solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salzsaure Kupfer can be synthesized through several methods:
Reaction of Copper with Chlorine: Copper metal reacts with chlorine gas to form copper(II) chloride. [ \text{Cu} + \text{Cl}_2 \rightarrow \text{CuCl}_2 ]
Reaction of Copper(II) Oxide with Hydrochloric Acid: Copper(II) oxide reacts with hydrochloric acid to produce copper(II) chloride and water. [ \text{CuO} + 2\text{HCl} \rightarrow \text{CuCl}_2 + \text{H}_2\text{O} ]
Electrolysis of Sodium Chloride with Copper Electrodes: Copper(II) chloride can also be produced by the electrolysis of sodium chloride solution using copper electrodes.
Industrial Production Methods
Industrially, copper(II) chloride is produced by the chlorination of copper metal or copper-containing residues. The process involves treating an aqueous suspension of the residues with a mineral acid and an oxidizing agent, one or both of which contain chlorine, to form an aqueous copper(II) chloride solution .
Chemical Reactions Analysis
Types of Reactions
Copper(II) chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper(II) chloride can be reduced to copper(I) chloride or elemental copper. [ 2\text{CuCl}_2 + \text{H}_2 \rightarrow 2\text{CuCl} + 2\text{HCl} ]
Substitution Reactions: Copper(II) chloride can react with other halides to form different copper halides. [ \text{CuCl}_2 + 2\text{NaBr} \rightarrow \text{CuBr}_2 + 2\text{NaCl} ]
Complex Formation: Copper(II) chloride can form complexes with various ligands, such as ammonia. [ \text{CuCl}_2 + 4\text{NH}_3 \rightarrow \text{[Cu(NH}_3\text{)}_4\text{]Cl}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with copper(II) chloride include reducing agents like hydrogen gas, halide salts like sodium bromide, and ligands like ammonia. These reactions typically occur under standard laboratory conditions .
Major Products
The major products formed from reactions with copper(II) chloride include copper(I) chloride, various copper halides, and copper-ligand complexes .
Scientific Research Applications
Copper(II) chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Copper(II) chloride is used in biological studies to investigate the effects of copper on various biological systems.
Industry: Copper(II) chloride is used in the production of pigments, as a wood preservative, and in the deodorization and desulfurization of petroleum fractions
Mechanism of Action
The mechanism of action of copper(II) chloride involves its ability to form complexes with various biomolecules, disrupting their normal function. In antimicrobial applications, copper(II) chloride damages cellular structures, binds to biomolecules, and disrupts cellular homeostasis .
Comparison with Similar Compounds
Copper(II) chloride can be compared with other copper halides, such as copper(I) chloride (CuCl) and copper(II) bromide (CuBr₂). While all these compounds share similar properties, copper(II) chloride is unique in its high solubility in water and its ability to form a wide range of complexes with different ligands .
List of Similar Compounds
- Copper(I) chloride (CuCl)
- Copper(II) bromide (CuBr₂)
- Copper(II) sulfate (CuSO₄)
- Copper(II) nitrate (Cu(NO₃)₂)
Properties
Molecular Formula |
ClCuH |
|---|---|
Molecular Weight |
100.01 g/mol |
IUPAC Name |
copper;hydrochloride |
InChI |
InChI=1S/ClH.Cu/h1H; |
InChI Key |
NNIYFVYSVUWTOA-UHFFFAOYSA-N |
Canonical SMILES |
Cl.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


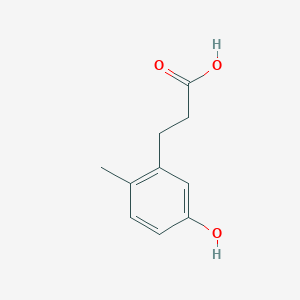

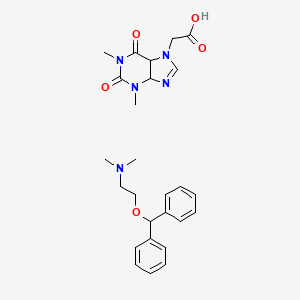
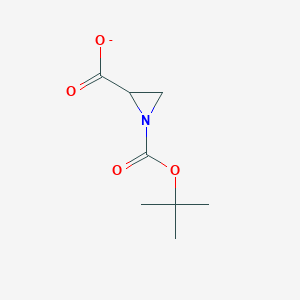
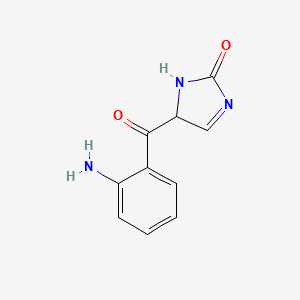
![Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12332832.png)
![Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro-](/img/structure/B12332836.png)
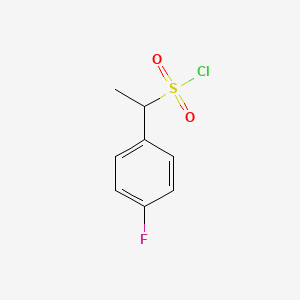
![2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)

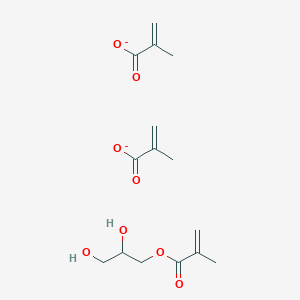
![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)


